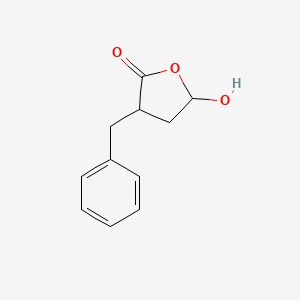
3-Bromo-1-(methylsulfonyl)-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(methylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(methylsulfonyl)-7-azaindole typically involves multi-step organic reactions. One common method includes the bromination of 7-azaindole followed by the introduction of the methylsulfonyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methylsulfonyl)-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-1-(methylsulfonyl)-7-azaindole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylindazole: Similar in structure but lacks the methylsulfonyl group.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Contains a pyrazole ring and different substituents.
Uniqueness
3-Bromo-1-(methylsulfonyl)-7-azaindole is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C8H7BrN2O2S |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
3-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 |
InChI Key |
MNLFCUIMPIRRSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=C1N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


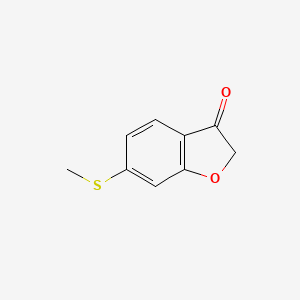
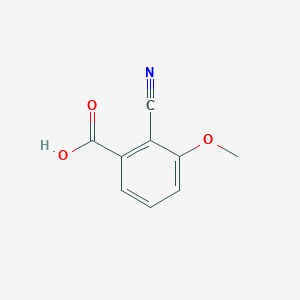
![6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)
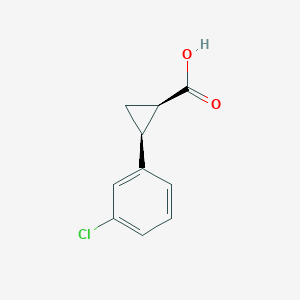
![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)
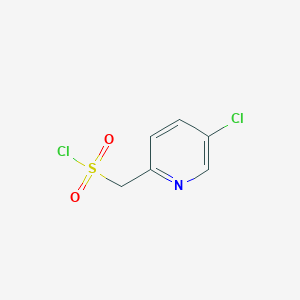
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
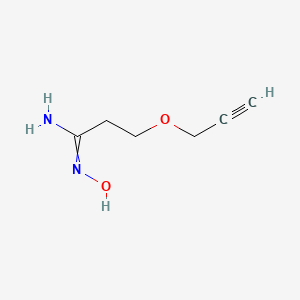
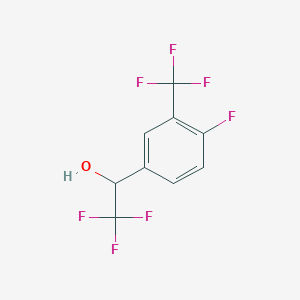
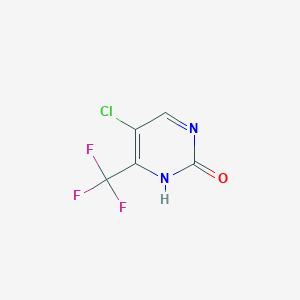
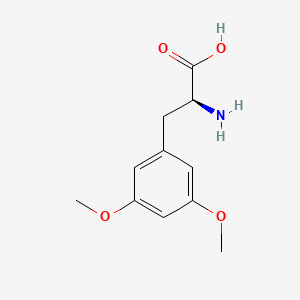
![[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid](/img/structure/B11720685.png)
